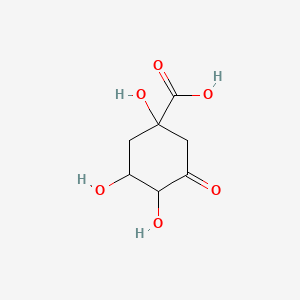
1,3,4-Trihydroxy-5-oxocyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Trihydroxy-5-oxocyclohexane-1-carboxylic acid is a hydroxy monocarboxylic acid with the molecular formula C7H10O6 . It is characterized by a cyclohexane ring substituted with three hydroxyl groups and one carboxylic acid group. This compound is known for its role as a Bronsted acid, capable of donating a proton to a Bronsted base .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Trihydroxy-5-oxocyclohexane-1-carboxylic acid typically involves the oxidation of cyclohexane derivatives. One common method includes the oxidation of cyclohexane-1,3,4-triol using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods
large-scale synthesis would likely involve similar oxidation reactions, optimized for yield and purity, using cost-effective and scalable reagents and conditions .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Trihydroxy-5-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, forming tetrahydroxycyclohexane derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Tetrahydroxycyclohexane derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
1,3,4-Trihydroxy-5-oxocyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 1,3,4-Trihydroxy-5-oxocyclohexane-1-carboxylic acid involves its ability to donate protons due to its Bronsted acid nature. This proton donation can influence various biochemical pathways and molecular targets, including enzyme activity and receptor interactions. The hydroxyl and carboxyl groups also allow for hydrogen bonding and interactions with other molecules, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic acid: Similar structure but with a double bond in the cyclohexane ring.
Cyclohexan-1,4,5-triol-3-one-1-carboxylic acid: Another hydroxylated cyclohexane derivative with similar functional groups.
Uniqueness
1,3,4-Trihydroxy-5-oxocyclohexane-1-carboxylic acid is unique due to its specific arrangement of hydroxyl and carboxyl groups on the cyclohexane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3,5,8,10,13H,1-2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMWZWGZRAXUBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)CC1(C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
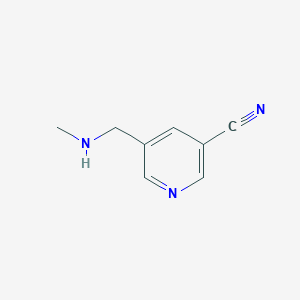
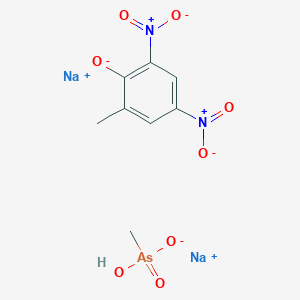

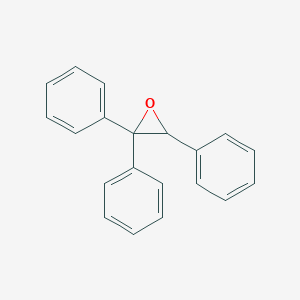
![2-[(4-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14163170.png)
![4-Nitrobenzyl 7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14163172.png)
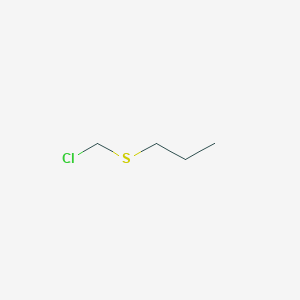

![4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol](/img/structure/B14163186.png)

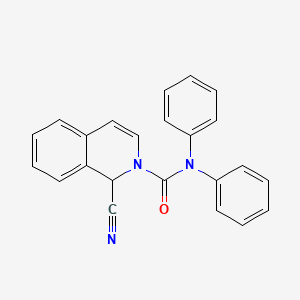
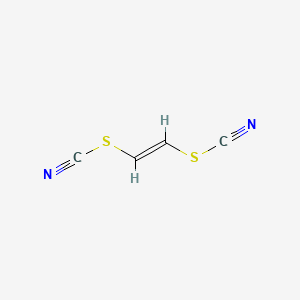
![7-Butyl-4-ethyl-1-methyl-2,6-dioxa-7-azabicyclo[2.2.2]octane](/img/structure/B14163226.png)
![4-Chlorothieno[3,4-D]pyrimidine](/img/structure/B14163228.png)
